molecular formula C22H18ClN5O B2477102 1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251597-38-2

1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2477102
CAS No.: 1251597-38-2
M. Wt: 403.87
InChI Key: WHAZXIGYTJHRMF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a high-purity chemical compound designed for research use only, strictly within the fields of medicinal chemistry and drug discovery. This molecule is built around a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its stability, ability to form hydrogen bonds, and its role as a bioisostere for amide and ester functionalities . The specific substitution pattern on the triazole ring integrates a 4-chlorophenyl group at the N1 position, a pyridin-4-yl group at the C5 position, and a critical carboxamide bridge at the C4 position linking to a 4-methylbenzyl moiety. This sophisticated architecture is engineered to leverage multi-target interactions, making it a valuable candidate for probing biological systems. Based on its structural features and the known properties of its analogs, this compound holds significant research value as a key intermediate or lead compound in the development of therapeutic agents. Its potential applications are primarily found in oncology research, where closely related 1,2,3-triazole derivatives have demonstrated potent anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation and migration . Furthermore, its structural similarity to other triazole-based molecules suggests potential for application in infectious disease research, particularly as inhibitors of fungal and bacterial biofilm formation . The mechanism of action for such compounds is typically multifaceted, involving non-covalent interactions with enzyme active sites, such as hydrogen bonding via the triazole and carboxamide groups, as well as π-π stacking interactions facilitated by the aromatic chlorophenyl and pyridinyl rings . Researchers can utilize this compound to explore these mechanisms further, to develop novel enzyme inhibitors, or as a building block in the synthesis of more complex chemical libraries. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-15-2-4-16(5-3-15)14-25-22(29)20-21(17-10-12-24-13-11-17)28(27-26-20)19-8-6-18(23)7-9-19/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAZXIGYTJHRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure

The general structure of the compound can be represented as follows:

C19H19ClN4O\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}

This structure features a triazole ring that is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit notable antimicrobial properties. A study evaluated several triazole derivatives against various bacterial strains. The compound showed moderate to good activity against:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Bacillus cereus

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably:

  • In vitro studies revealed an IC50 value of 0.43 µM against the HCT116 colorectal cancer cell line, indicating strong antiproliferative activity.
  • The compound was shown to induce apoptosis and inhibit cell migration through modulation of key signaling pathways .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HCT1160.43Induces apoptosis; inhibits migration
MCF-71.5Cell cycle arrest at G1 phase
PC-30.6Inhibition of colony formation via Wnt signaling pathway

Mechanistic Studies

Mechanistic studies have elucidated the pathways through which this compound exerts its effects:

  • Apoptosis Induction : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial membrane potential decline and cytochrome c release .
  • Cell Cycle Arrest : It was observed that treatment with the compound resulted in significant cell cycle arrest in the G1 phase across multiple cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Study on Colorectal Cancer : A derivative containing a similar triazole scaffold demonstrated significant cytotoxicity against HT-29 cells and was identified as a PDK1 inhibitor .
  • Combination Therapies : The compound's efficacy was enhanced when used in combination with conventional chemotherapeutics, suggesting potential for synergistic effects in cancer treatment .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C19H19ClN4O, and it features a triazole ring which is known for its ability to form hydrogen bonds and interact with biological targets. The presence of the chlorophenyl and pyridinyl groups enhances its lipophilicity and biological activity.

Anticancer Activity

Numerous studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation.
  • Receptor Modulation : It interacts with specific receptors that alter signaling pathways leading to apoptosis.
  • Cell Cycle Arrest : Research indicates it can cause cell cycle arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound may be more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. In vitro studies show its potential against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate its potential use as an antimicrobial agent in clinical settings.

Antiviral Activity

Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzymes or host cell receptors. It has shown effectiveness against certain strains of influenza virus in laboratory settings.

Pharmacological Insights

The pharmacological profile of this compound indicates a promising avenue for drug development, particularly for:

  • Targeting G Protein-Coupled Receptors (GPCRs) : The compound's structure allows it to act as an allosteric modulator, which could lead to novel treatments for central nervous system disorders.

Agricultural Applications

Emerging research suggests that compounds similar to 1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide could be utilized in agriculture as fungicides or herbicides due to their biological activity against plant pathogens.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological profile of this compound relative to others:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related analogs, highlighting substituent variations and their biological implications:

Compound Name/Structure Key Substituents Biological Activity Key Findings Reference
Target Compound : 1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl (position 1), pyridin-4-yl (position 5), 4-methylbenzyl carboxamide (position 4) Inferred: Kinase/Hsp90 inhibition (based on analogs) Structural features align with multi-target inhibitors; chlorine enhances lipophilicity and electron-withdrawing effects.
1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Trifluoromethyl (position 5), thienopyrimidinyloxy (carboxamide side chain) c-Met inhibitor Growth percentage (GP) = 68.09% on NCI-H522 lung cancer cells; trifluoromethyl improves metabolic stability.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 2,4-Dichlorophenyl (position 1), pyridylmethyl (carboxamide side chain) Cannabinoid CB1 receptor antagonist IC50 = 0.139 nM; chlorine substituents enhance receptor binding affinity.
N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (4d) Dihydroxyisopropylphenyl (position 1), sulfonamido (carboxamide side chain) Hsp90/B-Raf/PDHK1 inhibitor Demonstrated multi-target activity; pyridinyl group critical for kinase binding.
1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl (position 1), bis-pyridinyl substituents Inferred: Kinase inhibition (structural similarity) Molecular weight = 374.37; fluorine may improve bioavailability.

Key Trends and Insights

Substituent Effects on Activity :

  • Chlorophenyl Groups : Compounds with 4-chlorophenyl or polychlorinated phenyl groups (e.g., 2,4-dichlorophenyl) exhibit enhanced receptor binding (e.g., CB1 antagonist IC50 = 0.139 nM) and antitumor activity (GP = 68.09–70.01%) .
  • Pyridinyl Groups : Pyridin-4-yl at position 5 is common in kinase inhibitors (e.g., Hsp90/B-Raf inhibitors), likely due to interactions with ATP-binding pockets .
  • Carboxamide Side Chains : Substituents like sulfonamido or benzyl groups influence solubility and target selectivity. For example, sulfonamido groups in Hsp90 inhibitors improve binding to hydrophobic pockets .

Molecular weights range from 374.37 (fluorophenyl analog) to 406.49 (morpholinyl ethyl derivative), impacting pharmacokinetic profiles .

Multi-Target Potential: Analogs with triazole-carboxamide scaffolds show activity against diverse targets (c-Met, CB1, Hsp90, B-Raf), suggesting the target compound may also exhibit polypharmacology .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
  • Functionalization of the pyridine and chlorophenyl groups via nucleophilic substitution.
  • Triazole ring formation using Cu(I) iodide as a catalyst, with reaction temperatures optimized between 60–80°C in polar aprotic solvents (e.g., DMSO or DCM) .
  • Post-synthetic purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regioselective triazole formation and substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C22_{22}H19_{19}ClN5_5O) and detects isotopic patterns for chlorine .
  • HPLC-PDA : Assesses purity (>98%) and identifies byproducts from incomplete reactions .

Q. How is the compound screened for biological activity, and what preliminary assays are recommended?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorescence-based or radiometric assays. IC50_{50} values are calculated to determine potency .
  • Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungal strains (e.g., Candida albicans) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Verify assay conditions (e.g., pH, temperature, solvent controls). For example, DMSO concentrations >1% may artifactually inhibit enzymes .
  • Structural Confirmation : Re-characterize the compound using X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomerism or degradation .
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA or liposomal carriers to improve pharmacokinetic profiles .
  • Co-Crystallization : Use co-formers like succinic acid to modify crystallinity and dissolution rates .

Q. How can computational methods predict binding affinities and guide structural optimization?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Pyridin-4-yl groups show stronger π-π stacking than pyridin-3-yl analogs .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize derivatives .
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to identify critical binding residues .

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